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Compound of Interest

Compound Name: RED 500

Cat. No.: B050794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

RED 500, a fluoran dye utilized in various technological applications. This document details

available UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data,

outlines general experimental protocols for acquiring such data, and presents a logical

workflow for spectroscopic analysis.

Compound Identification
Chemical Name: 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-

isobenzofuran]-3'-one

CAS Number: 115392-27-3

Molecular Formula: C₃₁H₂₉NO₃

Molecular Weight: 463.57 g/mol

UV-Visible Spectroscopic Data
The UV-Vis spectrum of RED 500 is characterized by a strong absorption band in the visible

region, which is responsible for its red coloration.

Table 1: UV-Visible Absorption Data for RED 500
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Parameter Value Solvent

λmax 523 nm Not Specified

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
To date, specific, experimentally determined ¹H and ¹³C NMR data for RED 500 (CAS 115392-

27-3) are not publicly available in the scientific literature. However, data from a closely related

analog, 9-(diethylamino)-spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one,

provides valuable insight into the expected spectral characteristics. The primary structural

difference lies in the substitution at the amino group (diethyl vs. ethyl(3-methylbutyl)).

Of particular diagnostic value in the ¹³C NMR spectrum of fluoran dyes is the chemical shift of

the spiro carbon. For the diethylamino analog, this has been reported to appear at

approximately 162 ppm in its colored, zwitterionic form[1].

For a more comprehensive, albeit estimated, understanding of the NMR profile of the core

spiro[benzo[a]xanthene-isobenzofuran] structure, the following data is provided for the

unsubstituted parent compound, 3′H-Spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one[2].

Table 2: Representative ¹H NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.90 d 8.3 Ar-H

8.14-8.15 m Ar-H

8.03 d 8.1 Ar-H

7.85-7.88 m Ar-H

7.76-7.80 m Ar-H

7.72 d 8.7 Ar-H

7.33-7.35 m Ar-H

6.89 d 8.7 Ar-H

Solvent: DMSO-d₆

Table 3: Representative ¹³C NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog
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Chemical Shift (δ, ppm) Assignment

169.3 C=O

153.8 Ar-Cq

146.1 Ar-Cq

136.5 Ar-CH

134.4 Ar-Cq

131.1 Ar-CH

128.8 Ar-CH

128.4 Ar-CH

127.9 Ar-CH

125.9 Ar-Cq

125.5 Ar-CH

124.8 Ar-CH

124.1 Ar-CH

123.8 Ar-Cq

122.5 Ar-CH

112.8 Ar-Cq

82.9 Cq (Spiro Carbon)

Solvent: DMSO-d₆

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a specific compound like

RED 500 are often proprietary. However, the following general methodologies are standard

practice in the field and can be adapted for this purpose.
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UV-Visible Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

Sample Preparation:

A stock solution of RED 500 is prepared by accurately weighing a small amount of the

solid and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or

chloroform) in a volumetric flask.

Serial dilutions are performed to obtain a series of solutions with concentrations that will

yield absorbance values within the linear dynamic range of the instrument (typically 0.1 -

1.0).

Data Acquisition:

The spectrophotometer is calibrated using a blank solution (the pure solvent).

The absorbance of each solution is measured over a specific wavelength range (e.g., 300-

700 nm).

The wavelength of maximum absorbance (λmax) is determined from the resulting

spectrum.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for detailed structural elucidation.

Sample Preparation:

Approximately 5-10 mg of RED 500 is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the

compound and its chemical stability.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

to the solvent for chemical shift calibration.
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Data Acquisition:

¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling

constants of the hydrogen atoms.

¹³C NMR spectra are acquired to identify the chemical shifts of the carbon atoms.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to

establish connectivity and aid in the complete structural assignment.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like RED 500.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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